molecular formula C11H20N2O B13163741 N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide

Katalognummer: B13163741
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: FHMAUKFENXMZQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-aminocyclopentylmethanol under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide is unique due to its specific cyclobutanecarboxamide structure, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

N-[(3-aminocyclopentyl)methyl]cyclobutanecarboxamide

InChI

InChI=1S/C11H20N2O/c12-10-5-4-8(6-10)7-13-11(14)9-2-1-3-9/h8-10H,1-7,12H2,(H,13,14)

InChI-Schlüssel

FHMAUKFENXMZQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)C(=O)NCC2CCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.